7-Cyano-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Cyano-1,2,3,4-tetrahydroisoquinoline is a compound that has been the subject of various synthetic and structural studies due to its relevance in medicinal chemistry and as a structural feature in many natural products. The compound is characterized by the presence of a cyano group attached to a tetrahydroisoquinoline scaffold, which is a saturated version of the isoquinoline alkaloid structure with a nitrogen atom in the heterocyclic ring .
Synthesis Analysis
The synthesis of 7-cyano-tetrahydroisoquinoline derivatives has been explored through different methods. For instance, the starting compounds with a 7-acetyl group and a cyano group were synthesized and reacted with N-aryl-2-chloroacetamides to produce a series of tetrahydroisoquinolines, which upon further reactions, yielded various derivatives . Another approach involved the reaction of 4-cyano-1,3-dihydroxy-tetrahydroisoquinoline with Vilsmeier reagent to produce chloro aldehydes and naphthyridine derivatives . Additionally, a domino reaction catalyzed by indium chloride in water was used to synthesize various tetrahydroquinoline derivatives efficiently .
Molecular Structure Analysis
The molecular structures of the synthesized 7-cyano-tetrahydroisoquinoline derivatives have been characterized using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structures of some compounds, confirming their proposed structures . Spectral data, including Mass, 1H & 13C NMR, NOE, and HETERO COSY, have also been used to identify and confirm the structures of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of 7-cyano-tetrahydroisoquinoline derivatives has been studied through various reactions. Alkylation reactions, intramolecular cyclizations, and reactions with different reagents such as hydrazine hydrate, phenylhydrazine, and thiosemicarbazide have been performed to synthesize a wide range of compounds, including tetrahydroquinolines and tetrahydrothienoquinolines . The reaction mechanisms have been proposed based on the observed products and their spectral data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-cyano-tetrahydroisoquinoline derivatives are inferred from their synthesis and structural characterization. The solubility, reactivity, and stability of these compounds can vary depending on the substituents and the conditions under which they are synthesized and stored. The crystal structure analysis provides insights into the molecular conformations and potential intermolecular interactions, which can influence the compound's properties .
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis and structural characterization of derivatives of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. X-ray diffraction analysis, IR, and electronic absorption spectroscopy were employed, along with quantum-chemical calculations, to understand the properties of these compounds (Sokol et al., 2002).
Chemical Properties and Synthesis Techniques
- Research has been conducted on the synthesis of 4-Cyano- or 4-alkyl-7-hydroxy tetrahydroisoquinolines, demonstrating various chemical reactions and pathways involved in forming these compounds (Hoshino et al., 1971).
- Another study synthesized 4-Cyano-7-(α,γ-butylenedioxy)-5,6,7,8-tetrahydroisoquinolin-3-one and related compounds, using 1H-NMR and mass spectroscopy for structural verification (Krichevskii et al., 1995).
Applications in Catalysis and Material Science
- Tetrahydroisoquinolines, including 7-Cyano-1,2,3,4-tetrahydroisoquinoline derivatives, have been used as chiral catalysts in chemical reactions, demonstrating the utility of these compounds in asymmetric catalysis (Yamashita et al., 1983).
- In the field of materials science, a compound based on 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline with cyano moieties was investigated as a potential emissive material, highlighting the diverse applications of these compounds (Malinauskas et al., 2009).
Potential Medical and Biological Applications
- Some derivatives of 7-Cyano-1,2,3,4-tetrahydroisoquinoline have shown potential in cancer research, indicating possible applications in the development of anticancer agents (Cao et al., 2019).
- Research has been conducted on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, further emphasizing the potential medicinal value of these compounds (Redda et al., 2010).
Safety And Hazards
The safety information for 7-Cyano-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302 - H411, indicating that it is harmful if swallowed and toxic to aquatic life with long lasting effects . The precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, which provide instructions for handling, storage, and disposal .
Future Directions
The future directions for research on 7-Cyano-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry and clinical medicine . Additionally, the development of new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives is an area of ongoing research .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNUFCUPDECPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436396 | |
Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
149355-52-2 | |
Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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